![molecular formula C9H9ClN2O2 B2406542 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344685-56-7](/img/structure/B2406542.png)

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2344685-56-7 . It has a molecular weight of 212.64 . The compound is typically stored at room temperature and is available in powder form .

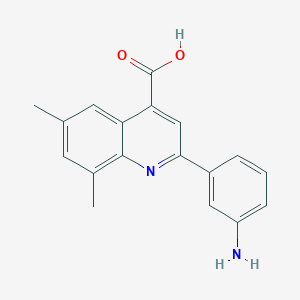

Molecular Structure Analysis

The IUPAC name for this compound is “8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” and its InChI code is "1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7 (9 (12)13)10-8 (6)11;/h2-5H,1H3, (H,12,13);1H" .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.64 . The InChI code for this compound is "1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7 (9 (12)13)10-8 (6)11;/h2-5H,1H3, (H,12,13);1H" .Applications De Recherche Scientifique

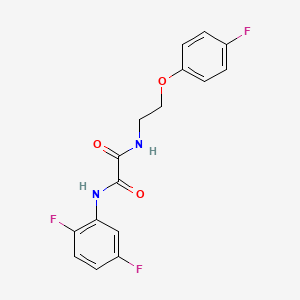

Synthesis and Anti-inflammatory Activity

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride and its derivatives have been extensively studied for their synthesis and potential anti-inflammatory activities. The process involves the synthesis of various derivatives of this compound and evaluating them for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds, including various carboxylic acids and esters, have shown promising results in the field of medicinal chemistry, particularly in inflammation-related research (Abignente et al., 1982); (Abignente et al., 1984).

Chemical Synthesis Techniques

The compound and its variants have been a focal point in the development of chemical synthesis techniques. Studies have demonstrated efficient methods for the synthesis of derivatives, such as using three-component condensation reactions and exploring the structural stability and performance of these compounds in various conditions (Marandi, 2018).

Pharmacological Testing

Research has also been conducted on pharmacologically testing derivatives of this compound. These studies involve synthesizing various esters, acids, and amides and testing them for their pharmacological properties, including anti-inflammatory and analgesic activities, and their effect on the gastrointestinal tract (Di Chiacchio et al., 1998).

Combinatorial Chemistry

The compound has also been significant in the field of combinatorial chemistry. Researchers have used it to develop new materials and compounds with potential applications in medicinal and biological sciences, employing simple one-pot procedures for synthesis (Marandi, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

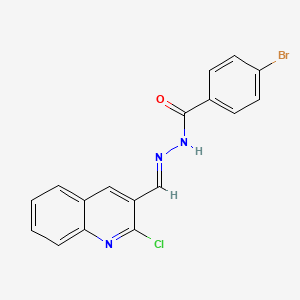

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis . For instance, Q203, an imidazo[1,2-a]pyridine analogue, showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been shown to have significant activity against tuberculosis, suggesting they may interact with biochemical pathways related to this disease .

Pharmacokinetics

Q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against tuberculosis, indicating they may have a substantial impact on the cellular processes of this disease .

Action Environment

The efficacy of imidazo[1,2-a]pyridine analogues against tuberculosis suggests that they may be effective in a variety of environments where this disease is prevalent .

Propriétés

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLLDAMZUZQXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)